1,2-Diethylbenzene;iron(3+);oxygen(2-) 1,2-Diethylbenzene;iron(3+);oxygen(2-)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16995253
InChI: InChI=1S/C10H14.2Fe.3O/c1-3-9-7-5-6-8-10(9)4-2;;;;;/h5-8H,3-4H2,1-2H3;;;;;/q;2*+3;3*-2
SMILES:
Molecular Formula: C10H14Fe2O3
Molecular Weight: 293.91 g/mol

1,2-Diethylbenzene;iron(3+);oxygen(2-)

CAS No.:

Cat. No.: VC16995253

Molecular Formula: C10H14Fe2O3

Molecular Weight: 293.91 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diethylbenzene;iron(3+);oxygen(2-) -

Specification

Molecular Formula C10H14Fe2O3
Molecular Weight 293.91 g/mol
IUPAC Name 1,2-diethylbenzene;iron(3+);oxygen(2-)
Standard InChI InChI=1S/C10H14.2Fe.3O/c1-3-9-7-5-6-8-10(9)4-2;;;;;/h5-8H,3-4H2,1-2H3;;;;;/q;2*+3;3*-2
Standard InChI Key HJXVZXFISLDQSE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1CC.[O-2].[O-2].[O-2].[Fe+3].[Fe+3]

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound is formally described as a reaction product of 1,2-diethylbenzene with iron oxide, yielding a complex where iron(III) cations (Fe3+\text{Fe}^{3+}) and oxygen anions (O2\text{O}^{2-}) are coordinated to the organic ligand. The molecular formula C10H14Fe2O3\text{C}_{10}\text{H}_{14}\text{Fe}_2\text{O}_3 indicates the presence of two iron atoms, three oxygen atoms, and a 1,2-diethylbenzene backbone .

Isomerism and Ligand Configuration

1,2-Diethylbenzene, the organic component, belongs to the class of dialkylbenzenes. Its ortho configuration positions ethyl groups on adjacent carbon atoms of the benzene ring . In the complex, the ethyl substituents likely influence the steric and electronic environment around the iron centers, modulating reactivity.

Synthesis and Production

Reaction Pathways

The compound is synthesized via the reaction of diethylbenzene with iron oxide under controlled conditions. Industrial alkylation processes for ethylbenzene production inadvertently generate diethylbenzene isomers as byproducts . Subsequent exposure to iron oxide catalysts, particularly in oxidative environments, facilitates complex formation .

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionSource
Reactants1,2-Diethylbenzene, Iron Oxide
Temperature Range200–400°C
Catalytic PromotersPotassium (enhances iron oxide activity)

Industrial Context

In vapor-phase dehydrogenation processes, iron oxide-supported catalysts convert para-diethylbenzene to divinylbenzene . While the primary focus is on para-isomers, ortho-derivatives like 1,2-diethylbenzene may form analogous complexes under similar conditions, suggesting a role in catalytic cycles .

Physicochemical Properties

Spectroscopic Signatures

Diffuse reflectance UV-Vis and X-ray absorption spectroscopy (XAS) are critical for characterizing such metal-organic complexes. For analogous iron-oxygen systems, ligand-to-metal charge transfer (LMCT) transitions appear in the 25,000–45,000 cm1^{-1} range . Extended X-ray absorption fine structure (EXAFS) analysis can resolve Fe–O and Fe–Fe distances, with wavelet transform techniques distinguishing between monomeric and dimeric species .

Reactivity and Catalytic Applications

Dehydrogenation Catalysis

Iron oxide catalysts promote the dehydrogenation of ethylbenzene derivatives to styrenic compounds. For example, para-diethylbenzene converts to divinylbenzene at 200–400°C with steam as a diluent . The 1,2-diethylbenzene-iron complex may serve as an intermediate or catalytic site in such transformations, though mechanistic studies are needed.

Table 2: Catalytic Performance Metrics (Representative Data)

ReactionTemperature (°C)Conversion (%)Selectivity (%)Source
PDEB → PDVB3506578
Side Products35015 (EST)N/A

Challenges and Future Directions

Structural Elucidation

The exact geometry of the iron-oxygen core remains unresolved. Advanced techniques like single-crystal X-ray diffraction or Mössbauer spectroscopy could clarify whether the complex adopts a μ-η2^22^2-peroxo or bis-μ-oxo structure .

Environmental and Industrial Optimization

Enhancing catalytic efficiency while minimizing side products (e.g., ethyl styrene) requires promoter optimization. Potassium-doped iron oxide systems show promise , but the impact on 1,2-diethylbenzene complexes warrants study.

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